

DSR-141562: A Comparative Analysis of Selectivity for PDE1B

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Compound of Interest		
Compound Name:	DSR-141562	
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This guide provides a detailed comparison of the investigational phosphodiesterase 1 (PDE1) inhibitor, **DSR-141562**, with a focus on its selectivity for the PDE1B subtype over PDE1A and PDE1C. The following information is intended for researchers, scientists, and drug development professionals.

Introduction to DSR-141562

DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia, by modulating cyclic nucleotide signaling pathways in the brain.[1][3] The compound exhibits preferential selectivity for the PDE1B isozyme, which is predominantly expressed in the brain.[3]

Comparative Selectivity of DSR-141562

The inhibitory activity of **DSR-141562** against the human PDE1 subtypes A, B, and C has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity profile for PDE1B.



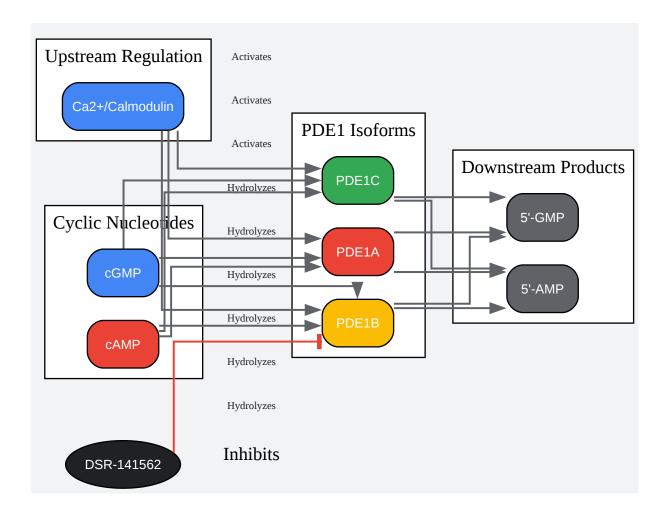
Compound	PDE1A (IC50)	PDE1B (IC50)	PDE1C (IC50)	
DSR-141562	97.6 nM	43.9 nM	431.8 nM	
Data sourced from				
MedchemExpress and				
ProbeChem.[1][2]				

Based on these values, **DSR-141562** is approximately 2.2-fold more selective for PDE1B over PDE1A and about 9.8-fold more selective for PDE1B over PDE1C.[2]

Signaling Pathway of PDE1

Phosphodiesterase 1 is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.[4] The activity of PDE1 enzymes is stimulated by the binding of a Ca2+/calmodulin (CaM) complex.[4] The three subtypes, PDE1A, PDE1B, and PDE1C, exhibit different affinities for cAMP and cGMP. PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[4][5] Inhibition of PDE1, particularly the brain-abundant PDE1B, leads to an increase in intracellular cGMP levels, which is thought to mediate the therapeutic effects of compounds like **DSR-141562**.[1][3]





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Caption: PDE1 Signaling Pathway and DSR-141562 Inhibition.

Experimental Protocols

The determination of IC50 values for PDE1 inhibitors is typically performed using a biochemical assay. A representative method is the fluorescence polarization (FP) assay.

Objective: To determine the concentration of **DSR-141562** required to inhibit 50% of the enzymatic activity of PDE1A, PDE1B, and PDE1C.

Materials:

- Recombinant human PDE1A, PDE1B, and PDE1C enzymes
- Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)



- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- DSR-141562 stock solution in DMSO
- 384-well microplates
- Fluorescence polarization plate reader

Procedure:

- Compound Dilution: Prepare a serial dilution of DSR-141562 in assay buffer. Also, prepare a
 vehicle control (DMSO in assay buffer) and a positive control (a known non-selective PDE
 inhibitor).
- Enzyme Preparation: Dilute the recombinant PDE1 enzymes to a predetermined optimal concentration in assay buffer.
- Assay Reaction:
 - Add the diluted **DSR-141562** or control solutions to the microplate wells.
 - Add the diluted enzyme solution to the wells.
 - Incubate for a short period at room temperature to allow for inhibitor-enzyme binding.
 - Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence polarization of each well using a plate reader.
- Data Analysis:
 - The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.

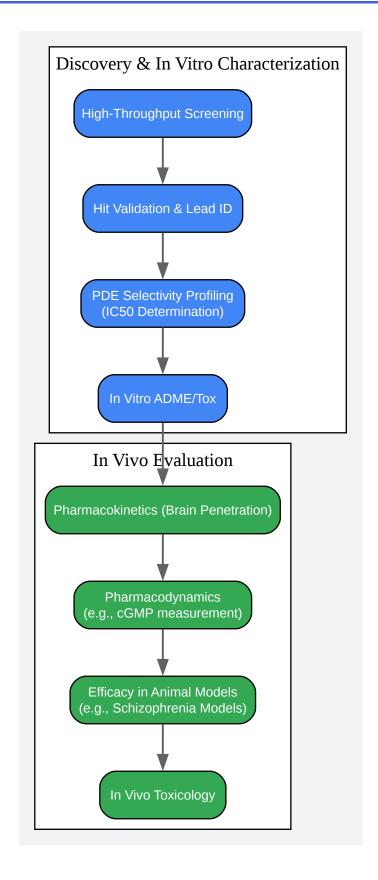


- Calculate the percentage of inhibition for each concentration of **DSR-141562** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for PDE1 Inhibitor Characterization

The development and characterization of a selective PDE1 inhibitor like **DSR-141562** typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.





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Caption: Typical Drug Discovery Workflow for a PDE1 Inhibitor.



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